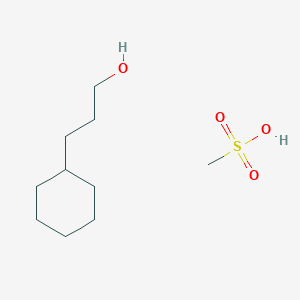
3-Cyclohexylpropan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylpropan-1-ol;methanesulfonic acid is a compound that combines the properties of both 3-cyclohexylpropan-1-ol and methanesulfonic acid. 3-Cyclohexylpropan-1-ol is an organic compound with the molecular formula C9H18O, known for its viscous liquid form and clear colorless appearance . Methanesulfonic acid, on the other hand, is a strong acid with the molecular formula CH3SO3H, widely recognized for its high chemical stability and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexylpropan-1-ol typically involves the hydrogenation of 3-cyclohexylpropanal using a suitable catalyst under controlled conditions . Methanesulfonic acid can be produced through the oxidation of dimethyl sulfide using oxygen from the air or through a chlorine-oxidation process .
Industrial Production Methods
Industrial production of methanesulfonic acid often involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred due to its efficiency and the high purity of the resulting product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Methanesulfonic acid, being a strong acid, is extensively used as a Brønsted acid catalyst for esterification and alkylation reactions .
Common Reagents and Conditions
Common reagents for the oxidation of 3-cyclohexylpropan-1-ol include potassium permanganate and chromium trioxide. Reduction reactions often involve hydrogen gas in the presence of a palladium catalyst . Methanesulfonic acid is used in concentrated form for its catalytic properties .
Major Products Formed
The oxidation of 3-cyclohexylpropan-1-ol typically yields 3-cyclohexylpropanoic acid. Reduction reactions can produce cyclohexylpropan-1-amine. Esterification reactions involving methanesulfonic acid result in the formation of esters .
Scientific Research Applications
3-Cyclohexylpropan-1-ol is used in the synthesis of various organic compounds and as a solvent in chemical reactions . Methanesulfonic acid finds applications in green chemistry as a catalyst for esterification and alkylation reactions, in biodiesel production, and in electrochemical applications such as redox flow batteries and electrodeposition of metals .
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity, which facilitates protonation of substrates, enhancing their reactivity in various chemical reactions . The molecular targets include organic molecules undergoing esterification or alkylation, and metal ions in electrochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar to 3-cyclohexylpropan-1-ol but with a hydroxyl group directly attached to the cyclohexane ring.
Sulfuric Acid: Another strong acid used in similar applications as methanesulfonic acid but with higher corrosivity and toxicity.
Uniqueness
3-Cyclohexylpropan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Methanesulfonic acid is unique for its combination of strong acidity, low toxicity, and high chemical stability, making it a preferred choice in green chemistry applications .
Properties
CAS No. |
150849-43-7 |
|---|---|
Molecular Formula |
C10H22O4S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
3-cyclohexylpropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H18O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h9-10H,1-8H2;1H3,(H,2,3,4) |
InChI Key |
QSBGMWAKJVUBEI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


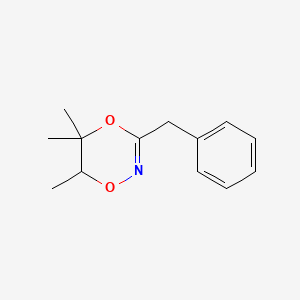
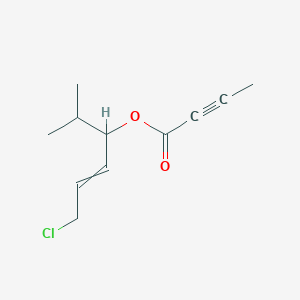
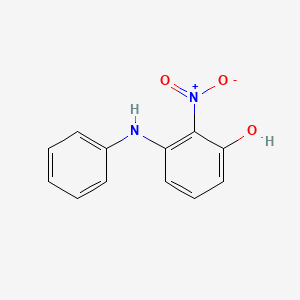
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
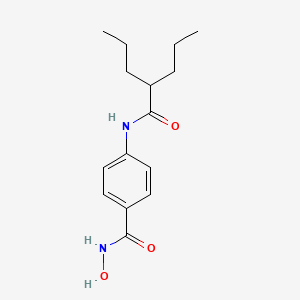
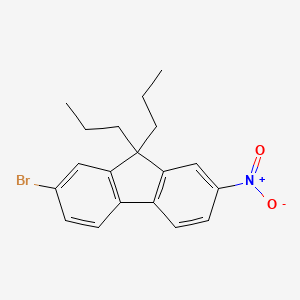
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
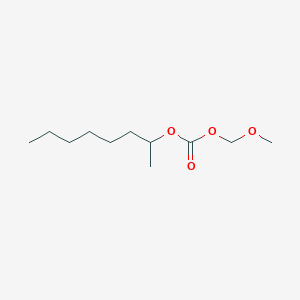
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)

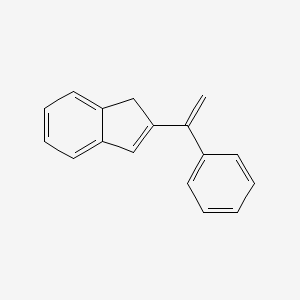
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)

